molecular formula C20H20N4OS B7688789 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

Cat. No. B7688789
M. Wt: 364.5 g/mol
InChI Key: KVOBRHANWSLLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Also known as IB-MECA, this compound belongs to the class of adenosine A3 receptor agonists and has been found to exhibit a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of IB-MECA in laboratory experiments offers several advantages, including its high potency and selectivity for the adenosine A3 receptor. However, the compound also has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several potential future directions for research on IB-MECA, including:
1. Further investigation of its anti-tumor effects in different cancer types and the underlying mechanisms of action.
2. Exploration of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of novel analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor.
4. Evaluation of its potential use in combination with other drugs for synergistic effects in cancer and inflammation.
5. Investigation of its effects on immune function and potential use in autoimmune diseases.

Synthesis Methods

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves a multi-step process that typically begins with the preparation of 6-methyl-1H-pyrazolo[3,4-b]quinoline. This intermediate is then reacted with isobutylamine and thiophene-2-carboxylic acid to yield the final product.

Scientific Research Applications

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h4-10,12H,11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOBRHANWSLLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=CS4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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